molecular formula C14H6Cl2FNO2 B5703588 5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione

5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione

Cat. No.: B5703588
M. Wt: 310.1 g/mol
InChI Key: VFBXUWYLABOFEN-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione typically involves the use of 3-chloro-4-fluorophenylboronic acid as a starting material . The synthetic route often includes a Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . The reaction conditions generally involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-Chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-2-(3-chloro-4-fluorophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2FNO2/c15-7-1-3-9-10(5-7)14(20)18(13(9)19)8-2-4-12(17)11(16)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBXUWYLABOFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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